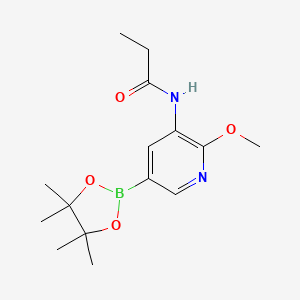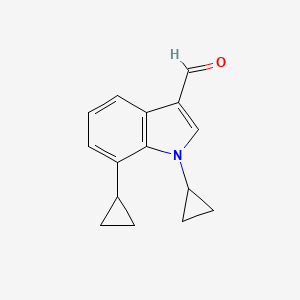
(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine
Overview
Description
(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine (abbreviated as CMP) is an organic compound belonging to the piperazine family of molecules. It is a cyclic amine that has been studied extensively in the scientific community due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. CMP is a versatile building block molecule that is used as a precursor in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other organic compounds, such as heterocyclic compounds, polymers, and surfactants. CMP has also been studied for its potential use in the development of new drugs and therapeutic agents.
Scientific Research Applications
Synthesis and Pharmaceutical Applications : The compound has been utilized in organic synthesis. For example, Orena et al. (1992) describe the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives as a convenient approach to synthesize both (S)- and (R)-alanine (Orena, Porzi, & Sandri, 1992).
Metabolism Studies : In pharmacological research, Jiang et al. (2007) investigated the metabolism of a compound related to (3S)-1-Cyclopentanecarbonyl-3-methylpiperazine, revealing extensive metabolic transformations in rat bile (Jiang et al., 2007).
Chemical Structure and Properties : Studies on the chemical structure and properties of related piperazine derivatives have been conducted. For instance, Marzotto et al. (1999) researched the coordination chemistry of cobalt(II) complexes of piperazine and derivatives (Marzotto, Clemente, & Valle, 1999).
Molecular Spectroscopy and Electronic Properties : Mahalakshmi and Balachandran (2015) analyzed the vibrational spectra of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods, contributing to a deeper understanding of the electronic properties of similar molecules (Mahalakshmi & Balachandran, 2015).
Anticancer Research : Additionally, some piperazine derivatives have shown promising anticancer activities. For example, Hou et al. (2011) synthesized and evaluated dithiocarbamic acid esters, including a 4-methylpiperazine derivative, for their anticancer properties (Hou et al., 2011).
properties
IUPAC Name |
cyclopentyl-[(3S)-3-methylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-8-13(7-6-12-9)11(14)10-4-2-3-5-10/h9-10,12H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVHCSLFZMSXLV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)

![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)



![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)


![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

